Tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a pyridine ring substituted with an iodine atom at the 4-position. The tert-butyl carbamate group at the piperazine nitrogen serves as a protective moiety, enhancing solubility and stability during synthetic processes. This compound is pivotal in medicinal chemistry as a precursor for further functionalization, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the reactivity of the iodo substituent . Its molecular weight is approximately 417.24 g/mol (C₁₄H₁₈IN₃O₂), and its structure has been validated via NMR and crystallographic tools such as SHELX and Mercury .
Properties
IUPAC Name |
tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20IN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUZSHQMPWBFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Tert-butyl 4-(5-iodopyrid-2-yl)piperazine-1-carboxylate
One method for synthesizing tert-butyl 4-(5-iodopyrid-2-yl)piperazine-1-carboxylate involves reacting 2-fluoro-5-iodo-pyridine with tert-butyl piperazine-1-carboxylate in the presence of potassium carbonate and glacial acetic acid in N,N-dimethylformamide (DMF). The reaction is conducted at 110°C for 12 hours under an inert atmosphere, resulting in a 79% yield.
- Reactants: 2-fluoro-5-iodo-pyridine, tert-butyl piperazine-1-carboxylate, potassium carbonate, glacial acetic acid
- Solvent: N,N-dimethylformamide (DMF)
- Temperature: 110°C
- Time: 12 hours
- Atmosphere: Inert
- Yield: 79%
- Dissolve 2-fluoro-5-iodo-pyridine and tert-butyl piperazine-1-carboxylate in DMF.
- Add potassium carbonate and glacial acetic acid to the solution.
- Heat the mixture to 110°C under an inert atmosphere for 12 hours.
Synthesis of Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
The synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves a two-step process: iodination of 2-aminopyridine followed by a coupling reaction.
Step 1: Iodination of 2-aminopyridine
2-aminopyridine undergoes iodination with potassium iodate, potassium iodide solution, and concentrated sulfuric acid solution to produce 2-amino-5-iodopyridine.
- Reactants: 2-aminopyridine, potassium iodate, potassium iodide solution, concentrated sulfuric acid solution
- The concentration of the concentrated sulfuric acid solution is 90-100%.
- The concentration of the potassium iodide solution is 35-37%.
- 2-aminopyridine and potassium iodate are added into a concentrated sulfuric acid solution, maintaining the solution temperature between 20 and 30°C.
- A potassium iodide solution is added dropwise into the solution for 0.5-3 hours to obtain a reaction solution.
- A potassium hydroxide solution is added dropwise into the reaction solution to adjust the pH value of the reaction solution to 8-9 to separate out a solid from the reaction solution, and drying and filtering the solid to obtain a crude product of 2-amino-5-iodopyridine.
- The concentration of the potassium hydroxide solution was 22%.
Step 2: Coupling reaction
The 2-amino-5-iodopyridine undergoes a coupling reaction to yield tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
- A ligand is added into a reactor A, and the weight of the ligand is 0.11-0.13 time of that of the 2-amino-5-iodopyridine.
- A catalyst is added, wherein the weight of the catalyst is 0.08-0.10 time of that of the 2-amino-5-iodopyridine.
- A solvent is added, wherein the weight of the solvent is 1.4-1.7 times of that of the 2-amino-5-iodopyridine, the temperature range is 20-30 ℃, the stirring time range is 2-4 h, and the oxygen content range is 0.0-1.0%.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.
Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.
Major Products:
Substitution Reactions: Products include derivatives where the iodine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the pyridine ring with the boronic acid derivative.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. It is used in the synthesis of various heterocyclic compounds and as a building block in medicinal chemistry .
Biology and Medicine: The compound is investigated for its potential biological activities. Derivatives of piperazine are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This compound may be explored for similar applications .
Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs and therapeutic agents. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical libraries for drug discovery .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate depends on its specific application and the biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the iodopyridine moiety may enhance the compound’s ability to bind to specific targets through halogen bonding and other interactions .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Differences
Key Observations:
Reactivity : The iodo substituent in the target compound offers superior reactivity in metal-catalyzed cross-couplings compared to bromo or chloro analogs . For example, tert-butyl 4-(5-iodopyridin-3-yl)piperazine-1-carboxylate undergoes efficient Grignard reactions, whereas bromo derivatives require harsher conditions .
Electronic Effects: Cyano and nitro groups (e.g., in ) exhibit stronger electron-withdrawing effects than iodine, altering the piperazine nitrogen’s basicity and influencing protonation in biological environments .
Stability : Iodoarenes are less prone to hydrolysis than fluorophenyl derivatives (e.g., compounds 1a and 1b in ) but may undergo deiodination under reducing conditions .
Crystallographic and Analytical Data
- Crystal Packing: Hydrogen-bonding patterns (e.g., N–H···O interactions) differ significantly between iodine-substituted compounds and nitro/amino analogs due to steric and electronic effects .
- Validation Tools : Structures are confirmed via SHELX refinement and Mercury visualization, with key metrics (e.g., torsional angles) aligning with piperazine derivatives in and .
Biological Activity
Tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C13H18N2O2I
Molecular Weight: 360.20 g/mol
CAS Number: 206989-61-9
The compound features a piperazine ring substituted with a tert-butyl group and a 4-iodopyridine moiety, which is crucial for its biological activity. The presence of iodine in the pyridine ring often enhances the lipophilicity and bioavailability of the compound.
Research indicates that this compound may interact with various biological targets:
- Kinase Inhibition : Preliminary studies suggest that this compound may serve as an inhibitor for specific kinases involved in cellular signaling pathways. Kinases are critical for regulating cellular processes, including proliferation and survival, making them valuable targets for drug development.
- Antiviral Activity : There is emerging evidence that compounds with similar structures exhibit antiviral properties by inhibiting viral replication mechanisms. The potential for this compound to act against viruses like dengue has been suggested based on structural analogs.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
Case Studies
- Dengue Virus Inhibition : A study explored the compound's effect on dengue virus replication in human dendritic cells, showing a significant reduction in viral load when treated with this compound compared to untreated controls.
- Cancer Cell Lines : In another case study focusing on various cancer cell lines, the compound exhibited selective cytotoxicity, particularly against breast and lung cancer cells, indicating its potential as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate?
The compound is typically synthesized via nucleophilic aromatic substitution. A representative method involves reacting tert-butyl piperazine-1-carboxylate with a halogenated pyridine derivative (e.g., 4-iodo-2-chloropyridine) in a polar aprotic solvent (e.g., 1,4-dioxane) under reflux (110°C) with a base like potassium carbonate. Yields of ~88% have been reported after 12 hours, followed by filtration and vacuum concentration . Optimization may require adjusting stoichiometry, solvent choice, or temperature to mitigate competing side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm the integration of the piperazine ring, tert-butyl group, and iodopyridinyl moiety. Key signals include the tert-butyl singlet (~1.46 ppm) and aromatic protons (~7–8 ppm) .
- LCMS : Validates molecular weight (e.g., [M+H] at m/z ~372 for related derivatives) and purity .
- FT-IR : Identifies carbonyl stretches (~1680–1700 cm) from the carboxylate group and C-I vibrations (~500 cm) .
Q. What are its primary applications in chemical research?
This compound serves as a versatile intermediate:
- Medicinal Chemistry : The iodopyridine moiety enables cross-coupling reactions (e.g., Suzuki, Sonogashira) for generating bioactive molecules targeting kinases or prolyl-hydroxylases .
- Crystallography : Piperazine derivatives are studied for conformational flexibility and intermolecular interactions in solid-state structures .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SCXRD) reveals key structural features:
- Bond angles and torsion : Piperazine rings often adopt chair or twist-boat conformations, influenced by steric bulk (e.g., tert-butyl group) .
- Intermolecular interactions : Weak hydrogen bonds (C–H⋯O/N) and π-stacking (iodopyridine rings) dictate packing motifs, critical for understanding solubility and stability .
- Hirshfeld surface analysis : Quantifies interaction types (e.g., van der Waals vs. hydrogen bonds) in derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate .
Q. What strategies mitigate low yields in coupling reactions involving the iodopyridine group?
- Catalyst optimization : Use Pd-based catalysts (e.g., Pd(PPh)) with ligands like XPhos for Buchwald-Hartwig aminations .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 3 hours vs. 12 hours) while maintaining >90% yield in Suzuki-Miyaura couplings .
- Protecting group stability : Ensure the tert-butyl carboxylate group remains intact under basic/acidic conditions by screening solvents (e.g., THF > DMF for pH-sensitive reactions) .
Q. How do structural modifications influence biological activity in related compounds?
- Piperazine substitution : Replacing the iodopyridinyl group with pyrimidine or quinoline fragments alters target affinity (e.g., kinase inhibition) .
- Prolyl-hydroxylase inhibition : Derivatives like tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate show enhanced binding to HIF-PH domains via hydrophobic interactions .
- Antimicrobial activity : Ethyl/hydrazide side chains (e.g., tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate) exhibit moderate antifungal activity, likely via membrane disruption .
Q. How can contradictory spectral or crystallographic data be resolved?
- Dynamic NMR : Assess rotational barriers in piperazine rings to explain split signals .
- Twinned crystal analysis : Use SHELXL software to refine data from non-merohedral twins, common in piperazine derivatives due to symmetry .
- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra to identify misassignments .
Methodological Considerations
Q. What precautions are necessary for handling iodine-containing intermediates?
- Light sensitivity : Store iodopyridine derivatives in amber vials to prevent radical-mediated degradation.
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to remove unreacted iodine species.
- Waste disposal : Neutralize iodine-containing waste with sodium thiosulfate to avoid environmental hazards .
Q. How do solvent polarity and temperature affect piperazine ring dynamics?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
